3-Nitrobenzaldoxime

Catalog No.
S3708716
CAS No.
20747-39-1
M.F
C7H6N2O3
M. Wt
166.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrobenzaldoxime

CAS Number

20747-39-1

Product Name

3-Nitrobenzaldoxime

IUPAC Name

(NE)-N-[(3-nitrophenyl)methylidene]hydroxylamine

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H/b8-5+

InChI Key

GQMMRLBWXCGBEV-YVMONPNESA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NO

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NO

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N\O

3-Nitrobenzaldoxime is an organic compound with the molecular formula C7H6N2O3C_7H_6N_2O_3 and a molecular weight of approximately 166.14 g/mol. It is classified as an aromatic aldoxime, characterized by a carbon-nitrogen double bond (C=N) and a hydroxyl group (OH) attached to the same carbon atom within an aromatic ring structure. The compound is derived from the reaction between 3-nitrobenzaldehyde and hydroxylamine, where the nitro group is positioned at the meta location on the benzene ring, significantly influencing its electronic properties and reactivity .

There is no documented specific mechanism of action for 3-nitrobenzaldoxime in biological systems.

  • Skin and eye irritation: Nitro compounds can cause irritation upon contact.
  • Toxicity: Although data is lacking for 3-nitrobenzaldoxime specifically, ingestion of similar compounds can be harmful.
  • Flammability: Nitro compounds can be flammable, so proper storage and handling are crucial.
Due to its functional groups. The primary reaction involves its formation from 3-nitrobenzaldehyde and hydroxylamine under acidic or basic conditions:

3 Nitrobenzaldehyde+Hydroxylamine3 Nitrobenzaldoxime\text{3 Nitrobenzaldehyde}+\text{Hydroxylamine}\rightarrow \text{3 Nitrobenzaldoxime}

This reaction can be represented as:

C7H5N2O2+NH2OHC7H6N2O3\text{C}_7\text{H}_5\text{N}_2\text{O}_2+\text{NH}_2\text{OH}\rightarrow \text{C}_7\text{H}_6\text{N}_2\text{O}_3

Additionally, 3-nitrobenzaldoxime can undergo further modifications, such as acetylation with acetic anhydride to form O-acetate esters, which may have different reactivities and applications.

The synthesis of 3-nitrobenzaldoxime primarily involves the reaction of 3-nitrobenzaldehyde with hydroxylamine. This process can be conducted under various conditions:

  • Acidic Conditions: Typically involves using hydrochloric acid to catalyze the reaction.
  • Basic Conditions: Sodium hydroxide can also be employed to facilitate the formation of the aldoxime.

The general reaction setup is as follows:

  • Dissolve 3-nitrobenzaldehyde in a suitable solvent (e.g., ethanol).
  • Add hydroxylamine hydrochloride and a base (if using basic conditions).
  • Heat the mixture gently while stirring until complete conversion is observed.
  • Isolate the product through filtration or crystallization .

Several compounds share structural similarities with 3-nitrobenzaldoxime, including other nitro-substituted aldoximes. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
4-NitrobenzaldoximeC7H6N2O3Nitro group at para position
BenzaldoximeC7H7NONo nitro substitution
2-NitrobenzaldoximeC7H6N2O3Nitro group at ortho position
Syn-3-NitrobenzaldoximeC7H6N2O3Stereoisomeric variant of 3-nitrobenzaldoxime

Uniqueness: The unique positioning of the nitro group at the meta position distinguishes 3-nitrobenzaldoxime from its ortho and para counterparts, affecting its reactivity and potential applications in organic synthesis.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

166.03784206 g/mol

Monoisotopic Mass

166.03784206 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-20-2023

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